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Compound of Interest

Compound Name: Remibrutinib

Cat. No.: B610443 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on assessing potential drug-drug interactions (DDIs) with

remibrutinib. The information is presented in a question-and-answer format to directly address

specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of remibrutinib and which cytochrome P450 (CYP)

enzyme is predominantly involved?

Remibrutinib is primarily metabolized by the cytochrome P450 system, with CYP3A4 being

the predominant enzyme responsible for its elimination.[1][2] In vitro studies using human liver

microsomes and recombinant human CYP enzymes have identified CYP3A4 as the main

contributor to its metabolism.[1] The major metabolic changes observed include oxygenation,

dealkylation, demethylation, epoxidation, and hydrolysis.[3]

Q2: What is the potential impact of co-administering a CYP3A4 inhibitor with remibrutinib?

Co-administration of a strong CYP3A4 inhibitor can significantly increase the plasma

concentration and exposure (AUC) of remibrutinib. For instance, a clinical study with the

strong CYP3A4 inhibitor ritonavir resulted in a 4.27-fold increase in the oral exposure of

remibrutinib.[1][2] This suggests that remibrutinib is a moderate CYP3A4 substrate.[1]

Therefore, caution should be exercised and dose adjustments may be necessary when

remibrutinib is co-administered with strong or moderate CYP3A4 inhibitors.
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Q3: What is the potential impact of co-administering a CYP3A4 inducer with remibrutinib?

Co-administration of moderate to strong CYP3A4 inducers is expected to decrease the plasma

concentration and exposure of remibrutinib, which may reduce its efficacy. Physiologically-

based pharmacokinetic (PBPK) modeling predicts that moderate and strong CYP3A4 inducers,

such as efavirenz and rifampicin, could lead to a significant decrease in remibrutinib exposure

by 64% and 89%, respectively.[1][2]

Q4: Does remibrutinib have the potential to inhibit or induce CYP enzymes, thereby affecting

other drugs?

Remibrutinib has been investigated as a potential "perpetrator" of DDIs. Studies have shown

that remibrutinib is a weak inhibitor of CYP3A4 and CYP2C9.[4] It is not considered a

clinically relevant inhibitor of uptake and efflux transporters, with the exception of intestinal P-

glycoprotein and breast cancer resistance protein.[4] Furthermore, remibrutinib is not

expected to have a significant impact on the effectiveness of oral contraceptives that are

metabolized by CYP3A4.[4]

Troubleshooting Guides
Problem: Unexpectedly high variability in pharmacokinetic (PK) data from in vivo studies with

remibrutinib.

Possible Cause 1: Concomitant medications.

Troubleshooting Step: Review the full list of concomitant medications administered to the

study subjects. Identify any known inhibitors or inducers of CYP3A4. Even weak inhibitors

or inducers, when combined, could contribute to variability.

Possible Cause 2: Dietary factors.

Troubleshooting Step: Certain foods and drinks, such as grapefruit juice, are known

inhibitors of intestinal CYP3A4.[1] Ensure that study protocols include clear dietary

restrictions and that compliance is monitored. A clinical study showed that grapefruit juice

increased remibrutinib exposure.[1]

Possible Cause 3: Genetic polymorphism of CYP3A4.
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Troubleshooting Step: While CYP3A4 is generally considered to have less clinically

significant genetic polymorphism compared to other CYPs, it can still contribute to inter-

individual variability. Consider genotyping for relevant CYP3A alleles if variability remains

unexplained.

Problem: In vitro DDI assay results are inconsistent with in vivo observations.

Possible Cause 1: Inappropriate concentration range.

Troubleshooting Step: Ensure that the concentrations of remibrutinib and the interacting

drug used in the in vitro assay are clinically relevant. The concentrations should cover the

expected therapeutic plasma concentrations at the enzyme or transporter site.

Possible Cause 2: Covalent binding of remibrutinib.

Troubleshooting Step: Remibrutinib is a covalent inhibitor of its target, Bruton's tyrosine

kinase (BTK).[5][6] While studies suggest the reactive acrylamide moiety does not

significantly impact CYP enzyme and transporter inhibition, it's a factor to consider in

assay design and interpretation.[4] Comparing results with a non-covalent analog could be

a useful mechanistic tool.[4]

Possible Cause 3: Contribution of transporters not evaluated.

Troubleshooting Step: While remibrutinib is not a major substrate of many transporters,

the interplay between metabolism and transport can be complex.[7][8] If metabolism-

based DDI predictions are inaccurate, consider conducting in vitro studies to evaluate

remibrutinib as a substrate or inhibitor of relevant drug transporters like P-gp and BCRP,

for which it has shown some intestinal inhibition.[4]

Data on Drug-Drug Interactions with Remibrutinib
The following tables summarize the quantitative data from clinical and PBPK modeling studies

on the drug-drug interaction potential of remibrutinib.

Table 1: Effect of CYP3A4 Inhibitors on Remibrutinib Pharmacokinetics
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Interacting
Drug

CYP3A4
Inhibition
Strength

Effect on
Remibrutinib
AUC

Fold Change
in AUC

Reference

Ritonavir Strong Increased 4.27 [1][2]

Grapefruit Juice
Moderate

(intestinal)
Increased Not specified [1]

Erythromycin Moderate
Increased

(Predicted)
2.71 [1][2]

Fluvoxamine Weak

No significant

change

(Predicted)

<1.25 [1][2]

Table 2: Predicted Effect of CYP3A4 Inducers on Remibrutinib Pharmacokinetics

Interacting
Drug

CYP3A4
Induction
Strength

Predicted
Effect on
Remibrutinib
AUC

Predicted %
Decrease in
AUC

Reference

Rifampicin Strong Decreased 89% [1][2]

Efavirenz Moderate Decreased 64% [1][2]

Experimental Protocols
Protocol 1: In Vitro Assessment of Remibrutinib as a CYP3A4 Substrate

Objective: To determine if remibrutinib is metabolized by CYP3A4 using human liver

microsomes (HLMs) and recombinant human CYP3A4 (rCYP3A4).

Methodology:

Incubation with HLMs:
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Prepare an incubation mixture containing pooled HLMs (e.g., 0.2-0.5 mg/mL),

remibrutinib (at a concentration near its Km, if known, or a range of concentrations, e.g.,

1-10 µM), and a NADPH-generating system in phosphate buffer.

In parallel, set up incubations with and without a selective CYP3A4 inhibitor (e.g.,

ketoconazole) to determine the extent of CYP3A4-mediated metabolism.

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

Analyze the disappearance of remibrutinib over time using a validated LC-MS/MS

method.

Incubation with rCYP3A4:

Prepare an incubation mixture containing rCYP3A4, remibrutinib, and a NADPH-

generating system.

Follow the same incubation and analysis procedure as with HLMs.

The formation of metabolites can also be monitored if analytical standards are available.

Protocol 2: Clinical DDI Study (Victim Potential)

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., ritonavir) on the

pharmacokinetics of remibrutinib in healthy volunteers.

Methodology:

Study Design: An open-label, two-period, fixed-sequence study.

Period 1: Administer a single oral dose of remibrutinib to subjects. Collect serial blood

samples over a specified period (e.g., 48-72 hours) to determine the single-dose

pharmacokinetic profile of remibrutinib (AUC, Cmax, Tmax, t1/2).

Washout Period: A suitable washout period is allowed.
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Period 2: Administer the strong CYP3A4 inhibitor (e.g., ritonavir) to the same subjects for

several days to achieve steady-state inhibition. On the last day of inhibitor administration, co-

administer a single oral dose of remibrutinib. Collect serial blood samples over the same

time course as in Period 1.

Pharmacokinetic Analysis: Analyze plasma samples for remibrutinib concentrations using a

validated bioanalytical method. Calculate pharmacokinetic parameters for both periods and

determine the geometric mean ratio of AUC and Cmax with and without the inhibitor to

quantify the magnitude of the DDI.
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Caption: Metabolic pathway of remibrutinib.
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Caption: Experimental workflow for DDI assessment.
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Caption: Decision tree for clinical DDI studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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